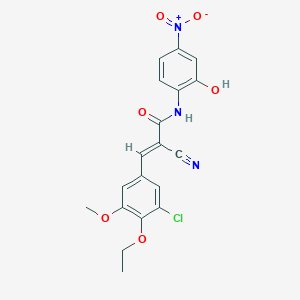

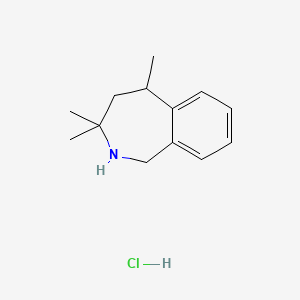

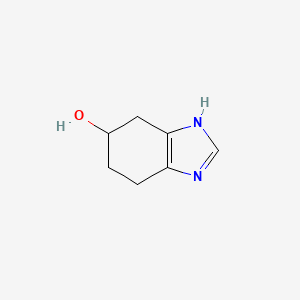

![molecular formula C16H15N3O2S B2755749 N-(3,7-二甲基-5-氧代-5H-[1,3]噻唑并[3,2-a]嘧啶-6-基)-3-甲基苯甲酰胺 CAS No. 946358-12-9](/img/structure/B2755749.png)

N-(3,7-二甲基-5-氧代-5H-[1,3]噻唑并[3,2-a]嘧啶-6-基)-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such compounds often involves the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of a similar compound, 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester .Molecular Structure Analysis

The molecular structure of these compounds is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine . Detailed studies of the structural properties of these compounds allow subsequent chemical modification to be performed more successfully and with better targeting .Chemical Reactions Analysis

The chemical reactions involving these compounds are often cyclocondensations of 3,4-dihydropyrimidine-2-thiones with the formation of thiazolo[3,2-a]pyrimidine derivatives . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized by various techniques such as IR absorption and NMR signals . For example, they are characterized by a high frequency IR absorption band, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .科学研究应用

抗癌应用

该化合物已被研究作为抗癌剂的潜力,特别是通过抑制纺锤体蛋白 (KSP)。这种抑制导致有丝分裂细胞周期停滞和随后的细胞死亡,使其成为癌症治疗的有希望的候选者。其良好的药代动力学特征和显着的体内功效进一步支持其癌症治疗的临床开发 (Theoclitou 等人,2011)。

抗菌活性

对 N-(3,7-二甲基-5-氧代-5H-[1,3]噻唑并[3,2-a]嘧啶-6-基)-3-甲基苯甲酰胺衍生物的研究显示出有希望的抗菌特性。这些化合物已针对一系列革兰氏阳性菌和革兰氏阴性菌以及真菌进行了测试,证明在治疗微生物疾病,特别是细菌和真菌感染方面具有潜在的治疗价值 (Desai 等人,2013)。

新型化合物的合成

N-(3,7-二甲基-5-氧代-5H-[1,3]噻唑并[3,2-a]嘧啶-6-基)-3-甲基苯甲酰胺的结构框架作为合成新型化合物的基础。这些新分子已被探索用于各种生物活性,包括抗炎、镇痛和抗伤害感受作用。生成具有较低溃疡活性且治疗指数较高的化合物的可能性表明了开发更安全的药物的潜力 (Alam 等人,2010)。

抗生物膜应用

进一步扩展其应用范围,该化合物的衍生物已被纳入纳米涂层中以对抗生物膜相关的真菌感染。此类生物活性纳米涂层对白色念珠菌生物膜显示出非细胞毒性策略,表明解决医疗器械相关感染的新方法 (Olar 等人,2020)。

作用机制

While the specific mechanism of action for “N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide” is not explicitly mentioned in the sources, thiazolo[3,2-a]pyrimidines are known to have a broad spectrum of biological activities. They have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances .

未来方向

The future directions for this compound could involve further exploration of its synthetic and pharmacological potential . It could serve as a starting material for the synthesis of new, potentially biologically active derivatives . Given its broad spectrum of biological activities, it could be used to create more effective and safer drugs .

属性

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-9-5-4-6-12(7-9)14(20)18-13-11(3)17-16-19(15(13)21)10(2)8-22-16/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXODOIJESCUJCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

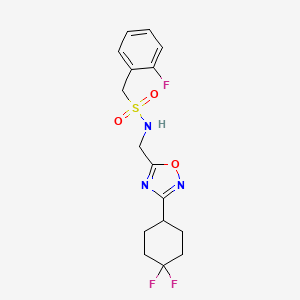

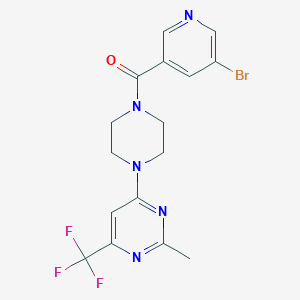

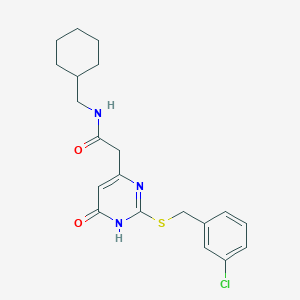

![1-(3-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2755666.png)

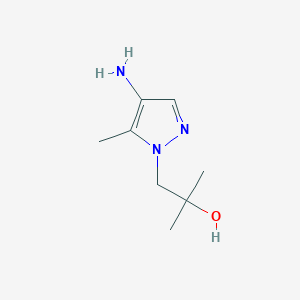

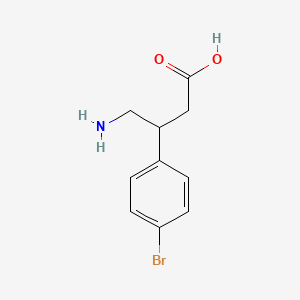

![N-[2-(2,5-Dihydropyrrol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2755672.png)